3-(Benzenesulfinyl)quinolin-8-amine
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Overview
Description
3-(Benzenesulfinyl)quinolin-8-amine is a chemical compound with the molecular formula C15H12N2OS It is characterized by the presence of a quinoline ring system substituted with a benzenesulfinyl group at the 3-position and an amine group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)quinolin-8-amine can be achieved through several synthetic routes. One common method involves the reaction of N-propargyl aniline derivatives with tin and indium chlorides. This process utilizes main group metal Lewis acid catalysis to facilitate formal hydroamination and hydroarylation reactions . The reaction conditions typically involve the use of stannic chloride or indium (III) chloride under aerobic conditions, and the reactions can be conducted in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or indium powder .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfinyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group.
Reduction: The nitro group in precursor compounds can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as stannous chloride (SnCl2) in ethanol are used to reduce nitro groups to amines.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-(Benzenesulfonyl)quinolin-8-amine.
Reduction: Formation of this compound from nitro precursors.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(Benzenesulfinyl)quinolin-8-amine has several applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)quinolin-8-amine involves its interaction with molecular targets through its quinoline and sulfinyl groups. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)quinolin-8-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Quinolin-8-amine: Lacks the benzenesulfinyl group but retains the quinoline and amine functionalities.
N-propargyl aniline derivatives: Precursors used in the synthesis of quinolin-8-amines.
Uniqueness
3-(Benzenesulfinyl)quinolin-8-amine is unique due to the presence of both a benzenesulfinyl group and an amine group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfinyl)quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c16-14-8-4-5-11-9-13(10-17-15(11)14)19(18)12-6-2-1-3-7-12/h1-10H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVMOQQXUWULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CN=C3C(=C2)C=CC=C3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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